molecular formula C8H14O4 B8441413 Methyl (1,1-dimethyl-2-oxopropoxy)acetate CAS No. 359867-43-9

Methyl (1,1-dimethyl-2-oxopropoxy)acetate

Cat. No.: B8441413
CAS No.: 359867-43-9
M. Wt: 174.19 g/mol
InChI Key: TVQQBFAKRMNAJT-UHFFFAOYSA-N
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Description

Methyl (1,1-dimethyl-2-oxopropoxy)acetate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

359867-43-9

Molecular Formula

C8H14O4

Molecular Weight

174.19 g/mol

IUPAC Name

methyl 2-(2-methyl-3-oxobutan-2-yl)oxyacetate

InChI

InChI=1S/C8H14O4/c1-6(9)8(2,3)12-5-7(10)11-4/h5H2,1-4H3

InChI Key

TVQQBFAKRMNAJT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(C)OCC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The product from Example 66A (10.0 g, 64 mmol) in methanol (320 mL) was treated with mercury(II) acetate (2.0 g, 6.4 mmol) and sulfuric acid (0.5 mL). After refluxing for 1.5 hours, the mixture was allowed to cool to ambient temperature, concentrated to a volume of 100 mL, poured into 1N HCl (300 mL) and extracted with dichloromethane (3×300 mL). The organic layers were combined, washed with aqueous NaHCO3, washed with brine, dried over Na2SO4 and concentrated to provide the title compound (10.3 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A solution of the product from Example 43A (10.0 g, 64 mmol) in methanol (320 mL) was treated with mercury(II) acetate (2.0 g, 6.4 mmol) and sulfuric acid (0.5 mL). After heating the reaction mixture at reflux for 1.5 hours, the mixture was allowed to cool to ambient temperature and then concentrated to a volume of 100 mL. The reaction mixture was poured into 1N HCl (300 mL) and extracted with dichloromethane (3×300 mL). The organic layers were combined, washed with NaHCO3, washed with brine, dried over NASO4, and concentrated to provide the title compound (10.3 g). 1H NMR (CDCl3) δ 1.34 (s, 6H), 2.25 (s, 3H), 3.76 (s, 3H), 4.01 (s, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

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